molecular formula C16H18N2O4S B14141569 N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B14141569
M. Wt: 334.4 g/mol
InChI Key: PGBHIRGXNRRMDZ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a hydroxy group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the thiophene-containing intermediate through a series of reactions involving thiophene and appropriate reagents. The hydroxy group is then introduced via a hydroxylation reaction. The final step involves the formation of the oxalamide moiety through a condensation reaction between the hydroxy-thiophene intermediate and 2-methoxyphenyl oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety can produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with molecular targets and pathways within biological systems. The hydroxy and oxalamide groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiophene ring can interact with aromatic residues in proteins, influencing their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(methylthio)nicotinamide
  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)cinnamamide

Uniqueness

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both the thiophene ring and the oxalamide moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H18N2O4S/c1-16(21,13-8-5-9-23-13)10-17-14(19)15(20)18-11-6-3-4-7-12(11)22-2/h3-9,21H,10H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

PGBHIRGXNRRMDZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1OC)(C2=CC=CS2)O

Origin of Product

United States

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